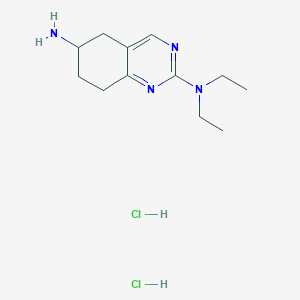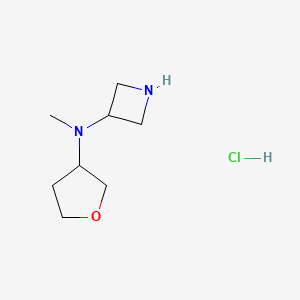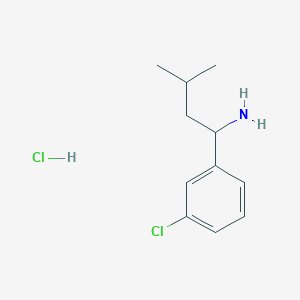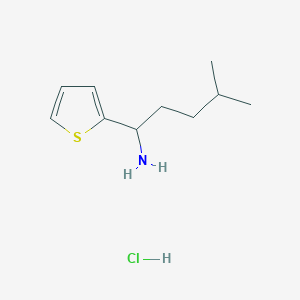![molecular formula C7H11F2N B1433011 4,4-Difluoro-octahydrocyclopenta[c]pyrrole CAS No. 1421662-44-3](/img/structure/B1433011.png)
4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Descripción general
Descripción
4,4-Difluoro-octahydrocyclopenta[c]pyrrole is a cyclopentane-derived compound known for its unique physicochemical properties. It has gained prominence due to its synthetic ease and broad application in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole typically involves the fluorination of octahydrocyclopenta[c]pyrrole. This process can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods are optimized for high yield and purity, utilizing advanced fluorination techniques and equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of difluorinated ketones or carboxylic acids.
Reduction: Formation of difluorinated alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluoro-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to these targets, facilitating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride: A closely related compound with similar properties but different solubility and stability characteristics.
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole: Another isomer with distinct stereochemistry affecting its reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of fluorine atoms and cyclopentane structure, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZHQLOPCLIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)


![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)








